molecular formula C12H13FN4O4 B1433654 oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1795485-29-8

oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1433654
CAS No.: 1795485-29-8
M. Wt: 296.25 g/mol
InChI Key: MYICKVQCVFWCSE-UHFFFAOYSA-N
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Description

Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C12H13FN4O4 and its molecular weight is 296.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxalic acid is known to interact with enzymes involved in the degradation of lignocellulose, such as cellulases and ligninases . The interaction between oxalic acid and these enzymes facilitates the breakdown of complex plant materials into simpler compounds. Additionally, oxalic acid has chelating properties, allowing it to bind with metal ions like calcium, manganese, and ferric ions . This chelation process is crucial in detoxifying heavy metals and regulating nutrient availability in biological systems.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, oxalic acid can modulate the expression of genes involved in stress responses and metabolic pathways . It also impacts cell signaling by interacting with signaling molecules and receptors, thereby influencing cellular responses to environmental stimuli. Furthermore, oxalic acid affects cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. Oxalic acid binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, oxalic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, oxalic acid can influence gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of oxalic acid are important factors that influence its long-term effects on cellular function. Studies have shown that oxalic acid can degrade over time, leading to a decrease in its concentration and activity . This degradation can result in changes in the observed effects on cellular processes, such as alterations in gene expression and metabolic activity. Additionally, long-term exposure to oxalic acid can lead to adaptive responses in cells, such as changes in enzyme activity and the expression of stress-related genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, oxalic acid can have beneficial effects, such as enhancing nutrient availability and detoxifying heavy metals . At high doses, oxalic acid can exhibit toxic effects, including the formation of kidney stones and the inhibition of metabolic enzymes . Threshold effects have been observed, where the beneficial effects of oxalic acid are outweighed by its toxic effects at higher concentrations. These dosage-dependent effects highlight the importance of carefully regulating the concentration of oxalic acid in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through different pathways. For example, oxalic acid is a key intermediate in the tricarboxylic acid cycle, where it is converted to other metabolites through enzymatic reactions . Additionally, oxalic acid can influence the levels of other metabolites by modulating the activity of metabolic enzymes. This regulation of metabolic flux is crucial for maintaining cellular homeostasis and responding to changes in environmental conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Oxalic acid can be transported across cell membranes through active transport mechanisms, involving transport proteins that recognize and bind to oxalic acid . Once inside the cell, oxalic acid can be distributed to different cellular compartments, depending on its interactions with binding proteins and other biomolecules. This distribution is important for the localization and accumulation of oxalic acid in specific tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Oxalic acid can be directed to specific compartments or organelles within the cell through the recognition of targeting signals by cellular machinery . For example, oxalic acid can be localized to the mitochondria, where it participates in metabolic reactions and influences mitochondrial function. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the activity and function of oxalic acid by altering its interactions with other biomolecules.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.C2H2O4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15;3-1(4)2(5)6/h1-4,7H,5-6,12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYICKVQCVFWCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CN)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.